molecular formula C13H23F3 B15161480 4-(Trifluoromethyl)dodec-3-ene CAS No. 821799-56-8

4-(Trifluoromethyl)dodec-3-ene

Cat. No.: B15161480
CAS No.: 821799-56-8
M. Wt: 236.32 g/mol
InChI Key: NOYNBSQSRIVEIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)dodec-3-ene can be achieved through several methods. One common approach involves the radical trifluoromethylation of alkenes. This method utilizes trifluoromethyl radicals generated from trifluoromethyl iodide (CF3I) in the presence of a photoredox catalyst such as [Ru(bpy)3]Cl2 and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The reaction is typically carried out under visible light irradiation, which facilitates the formation of the trifluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and scalability of the reaction. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)dodec-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts is commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)dodec-3-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Trifluoromethylated compounds are explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and surfactants

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)dodec-3-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, trifluoromethylated compounds have been shown to inhibit histone deacetylase (HDAC) enzymes, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)dodec-3-ene is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to its shorter-chain or cyclic analogs. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

821799-56-8

Molecular Formula

C13H23F3

Molecular Weight

236.32 g/mol

IUPAC Name

4-(trifluoromethyl)dodec-3-ene

InChI

InChI=1S/C13H23F3/c1-3-5-6-7-8-9-11-12(10-4-2)13(14,15)16/h10H,3-9,11H2,1-2H3

InChI Key

NOYNBSQSRIVEIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CCC)C(F)(F)F

Origin of Product

United States

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